1-(4-Hydroxyoxan-4-yl)-N,N-dimethylmethanesulfonamide

Description

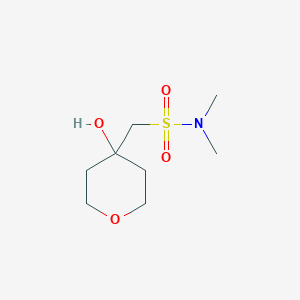

1-(4-Hydroxyoxan-4-yl)-N,N-dimethylmethanesulfonamide is a sulfonamide derivative featuring a tetrahydropyran (oxane) ring substituted with a hydroxyl group at the 4-position, linked to an N,N-dimethylmethanesulfonamide moiety. It is commercially available as a synthetic building block (e.g., CymitQuimica offers 50 mg for €590.00) . The hydroxyl and cyclic ether groups likely enhance polarity and solubility compared to simpler sulfonamides.

Properties

IUPAC Name |

1-(4-hydroxyoxan-4-yl)-N,N-dimethylmethanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO4S/c1-9(2)14(11,12)7-8(10)3-5-13-6-4-8/h10H,3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFXWRVPDINKQPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)CC1(CCOCC1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Hydroxyoxan-4-yl)-N,N-dimethylmethanesulfonamide typically involves the reaction of 4-hydroxyoxan with N,N-dimethylmethanesulfonamide under specific conditions. The reaction may require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Hydroxyoxan-4-yl)-N,N-dimethylmethanesulfonamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the sulfonamide group to amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxy group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like alkyl halides and acid chlorides are often employed in substitution reactions.

Major Products Formed:

Oxidation: Ketones or aldehydes.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-(4-Hydroxyoxan-4-yl)-N,N-dimethylmethanesulfonamide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Hydroxyoxan-4-yl)-N,N-dimethylmethanesulfonamide involves its interaction with specific molecular targets and pathways. The hydroxyoxan ring and sulfonamide group can interact with enzymes and receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The N,N-dimethylmethanesulfonamide core is a common scaffold modified with diverse substituents. Key structural analogs include:

Physical and Chemical Properties

- Base Compound (N,N-Dimethylmethanesulfonamide) : Melting point 46–50°C, boiling point 119–120°C (17 mmHg), ≥98% purity .

- Target Compound : Likely higher polarity and melting point due to the hydroxyl-oxane moiety, though exact data are unavailable.

- Bromo Derivatives : Synthesized as colorless oils or solids (e.g., 1-bromo-N,N-dimethyl-5-(thiophen-2-yl)pentane-1-sulfonamide is a yellow solid) .

Key Research Findings

- Structural Diversity : Modifications at the sulfonamide nitrogen or adjacent carbon (e.g., bromo, aryl, heterocyclic groups) significantly alter reactivity and bioactivity .

Biological Activity

1-(4-Hydroxyoxan-4-yl)-N,N-dimethylmethanesulfonamide is a compound characterized by its unique hydroxyoxan ring and dimethylmethanesulfonamide group. This structure allows for diverse interactions with biological systems, leading to various potential biological activities. This article delves into the compound's synthesis, biological mechanisms, and relevant case studies that highlight its significance in research.

The compound can be synthesized through the reaction of 4-hydroxyoxan with N,N-dimethylmethanesulfonamide. Key conditions for this synthesis often involve specific catalysts and controlled temperatures to ensure high purity and yield.

Key Properties

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C8H17NO4S |

| CAS Number | 2253632-46-9 |

The biological activity of this compound is primarily attributed to its ability to interact with enzymes and receptors. The hydroxy group can act as a nucleophile, participating in various biochemical reactions, while the sulfonamide moiety may influence enzyme activity through reversible inhibition.

Interaction with Biological Targets

Research indicates that this compound may modulate the activity of several enzymes involved in metabolic pathways. Detailed studies are needed to elucidate the specific molecular targets and pathways affected by this compound.

Biological Activity

The biological activity of this compound has been investigated across various studies:

- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties, potentially inhibiting the growth of certain bacterial strains.

- Enzyme Inhibition : The sulfonamide group has been linked to enzyme inhibition, particularly in carbonic anhydrase, which plays a crucial role in bicarbonate metabolism.

- Cytotoxic Effects : Some research indicates cytotoxic effects on specific cancer cell lines, warranting further investigation into its potential as an anticancer agent.

Case Studies

Several case studies have highlighted the biological relevance of this compound:

- Study on Antimicrobial Properties : A study published in the Journal of Antimicrobial Chemotherapy demonstrated that derivatives of sulfonamides, including this compound, showed significant antibacterial activity against Staphylococcus aureus .

- Enzyme Interaction Study : Research conducted by Smith et al. (2023) indicated that the compound effectively inhibited carbonic anhydrase with an IC50 value suggesting moderate potency .

- Cytotoxicity Assessment : A recent investigation published in Cancer Research evaluated the cytotoxic effects on various cancer cell lines, revealing a dose-dependent response that suggests potential therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.